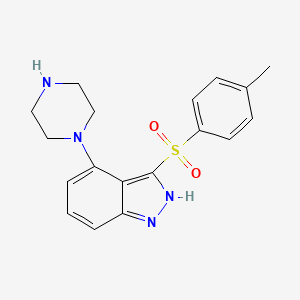

4-(piperazin-1-yl)-3-tosyl-1H-indazole

Beschreibung

Eigenschaften

Molekularformel |

C18H20N4O2S |

|---|---|

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

3-(4-methylphenyl)sulfonyl-4-piperazin-1-yl-2H-indazole |

InChI |

InChI=1S/C18H20N4O2S/c1-13-5-7-14(8-6-13)25(23,24)18-17-15(20-21-18)3-2-4-16(17)22-11-9-19-10-12-22/h2-8,19H,9-12H2,1H3,(H,20,21) |

InChI-Schlüssel |

SJAUEJQIVFASOP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C(=NN2)C=CC=C3N4CCNCC4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Indazole and Piperazine Containing Compounds

Strategies for Indazole Core Synthesis

The indazole ring, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, can be constructed through various synthetic routes. orgsyn.org The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical and Contemporary Approaches for 1H-Indazole Formation

Classical methods for 1H-indazole synthesis often involve harsh reaction conditions or the use of toxic reagents. nih.gov Traditional approaches include diazotization and nitrosation reactions of ortho-alkylanilines. nih.gov More contemporary, metal-free methods have been developed to address these limitations. One such method involves the condensation of o-fluorobenzaldehydes with an excess of hydrazine. acs.org Another approach achieves the synthesis of 1H-indazoles from o-aminobenzoximes by selectively activating the oxime group in the presence of the amino group, using reagents like methanesulfonyl chloride and triethylamine (B128534) under mild conditions. acs.org

A particularly relevant contemporary method involves the reaction of N-tosylhydrazones with nitroaromatic compounds. rsc.orgrsc.org This transition-metal-free transformation offers a broad substrate scope and has been successfully applied to the synthesis of various substituted 1H-indazoles. rsc.orgrsc.org The general procedure involves reacting a nitroaromatic compound with an N-tosylhydrazone in the presence of a base like cesium carbonate or sodium hydride in a solvent such as DMF. rsc.org

| Starting Materials | Reagents | Product | Reference |

| Nitroaromatic compound, N-tosylhydrazone | Base (e.g., Cs2CO3, NaH), DMF | 1H-Indazole derivative | rsc.org |

| o-Aminobenzoxime | Methanesulfonyl chloride, Triethylamine | 1H-Indazole derivative | acs.org |

| o-Fluorobenzaldehyde | Hydrazine | 1H-Indazole derivative | acs.org |

Catalytic Methods in Indazole Synthesis

Catalytic systems have significantly advanced the synthesis of indazoles, offering milder reaction conditions and improved efficiency. Transition metals such as palladium, copper, rhodium, and iron are commonly employed. beilstein-journals.org These catalytic reactions often proceed via C-H amination or cross-coupling pathways. orgsyn.org

For instance, iron-catalyzed synthesis of 1H-indazoles from arylhydrazones can be achieved using inexpensive iron(III) salts. nih.gov Silver(I)-mediated intramolecular oxidative C-H amination provides a route to a variety of 3-substituted 1H-indazoles that are otherwise difficult to synthesize. nih.gov This method uses silver(I) triflimide (AgNTf2) as the mediator. nih.gov Rhodium and copper co-catalyzed C-H activation and C-N/N-N coupling of imidate esters or N-H imines with nitrosobenzenes also yield 1H-indazoles under redox-neutral conditions. orgsyn.org

| Catalyst System | Reaction Type | Starting Materials | Reference |

| Iron(III) salts | C-H Amination | Arylhydrazones | nih.gov |

| Silver(I) | Oxidative C-H Amination | Arylhydrazones | nih.gov |

| Rhodium/Copper | C-H Activation/Coupling | Imidate esters/N-H imines, Nitrosobenzenes | orgsyn.org |

| Copper(I) oxide (Cu2O) | Cyclization | o-Haloaryl N-tosylhydrazones | researchgate.net |

Regioselective Functionalization of the Indazole Nucleus

Achieving a specific substitution pattern on the indazole ring is crucial for tailoring the properties of the final compound. The regioselective functionalization of the indazole nucleus, particularly at the C-3, C-4, C-7, N-1, and N-2 positions, has been a subject of extensive research. researchgate.netrsc.orgresearchgate.net

For the target compound, functionalization at the C-3 and C-4 positions is required. The C-3 position can be functionalized through various reactions. A review by Giraud et al. specifically details methods for C-3 functionalization, including sulfonylation. chim.it An electrochemical, transition-metal-free method for the C-3 sulfonylation of 2H-indazoles using sulfonyl hydrazides as the sulfonyl precursor has been reported, affording sulfonylated indazoles in high yields. acs.orgnih.gov

Functionalization at the C-4 position can be achieved through different strategies. One approach involves starting with a pre-functionalized precursor, such as a 4-nitro-1H-indazole. The nitro group can then be reduced to an amine, which can be further modified, or it can activate the ring for nucleophilic aromatic substitution. Another strategy is the direct amination of a 4-haloindazole. The synthesis of 3-amino-4-iodo-indazole from 2,6-difluorobenzonitrile (B137791) has been patented, demonstrating a pathway to a 4-halo-3-amino-indazole scaffold. nih.gov While direct C-4 amination of an indazole can be challenging, nucleophilic aromatic substitution (SNAr) of a halogen at the C-4 position with piperazine (B1678402) is a plausible step, especially if the ring is activated by an electron-withdrawing group at another position. nih.govresearchgate.netnih.gov

Approaches for Piperazine Ring Incorporation and Derivatization

The piperazine ring is a common motif in pharmacologically active compounds, and its incorporation and derivatization are well-established processes in organic synthesis. nih.gov

N-Alkylation Strategies for Piperazine Derivatives

The N-alkylation of piperazine is a fundamental transformation. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. nih.gov To achieve selective mono-alkylation, one of the nitrogen atoms is often protected with a group like tert-butyloxycarbonyl (Boc). nih.gov The protected piperazine can then be alkylated at the free nitrogen, followed by deprotection to yield the mono-alkylated product. nih.gov

Reductive amination is another widely used method for N-alkylation. This reaction involves treating the piperazine with an aldehyde or ketone in the presence of a reducing agent. Other strategies include the use of piperazine monohydrochloride to control reactivity and favor mono-alkylation. nih.gov

| Method | Key Features | Common Reagents | Reference |

| Direct Alkylation with Protecting Group | Selective mono-alkylation | Boc-piperazine, Alkyl halide, Base | nih.gov |

| Reductive Amination | Forms C-N bond from a carbonyl | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | |

| Use of Piperazine Salts | Controls reactivity | Piperazine monohydrochloride, Alkylating agent | nih.gov |

Formation of Substituted Piperazine Moieties

The synthesis of substituted piperazines can be achieved through various cyclization strategies or by modifying the piperazine ring itself. rsc.orgchim.it One common approach involves the cyclization of 1,2-diamines with suitable dielectrophiles. rsc.org Palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines. chim.it

For the synthesis of the title compound, the most direct approach would be the nucleophilic substitution of a suitable precursor, such as a 4-halo-3-tosyl-1H-indazole, with piperazine. This reaction would fall under the category of N-arylation of piperazine, a common method for incorporating the piperazine moiety onto an aromatic or heteroaromatic ring. researchgate.net

Integration of the Tosyl Group in Organic Synthesis

The tosyl (p-toluenesulfonyl) group is a versatile functional group in organic synthesis, serving multiple roles as a protecting group, an activating group, and a key component in various coupling reactions. Its integration into heterocyclic structures like indazole is crucial for modulating the electronic properties of the molecule and for enabling further synthetic transformations.

Tosylation Reactions and Applications in Heterocyclic Chemistry

Tosylation is the process of introducing a tosyl group into a molecule, most commonly by reacting an alcohol or an amine with tosyl chloride (TsCl) in the presence of a base. researchgate.net In the context of heterocyclic chemistry, tosylation is frequently employed to convert poor leaving groups, such as hydroxyl groups, into excellent leaving groups (tosylates). nih.govrsc.org This transformation is pivotal for subsequent nucleophilic substitution reactions. researchgate.netnih.govrsc.org

The reaction of an alcohol with tosyl chloride proceeds via nucleophilic attack of the alcohol's oxygen on the sulfur atom of TsCl, leading to the displacement of the chloride ion. researchgate.net This process typically occurs with retention of stereochemistry at the carbon atom bearing the hydroxyl group. rsc.org The resulting tosylate is a stable, often crystalline compound that can be readily purified. doaj.org

In the synthesis of complex heterocyclic systems, tosylation can be used to activate a position for nucleophilic attack. For example, a hydroxyl group on a heterocyclic ring can be converted to a tosylate to facilitate its displacement by a nucleophile, such as a piperazine.

| Reactant Type | Reagent | Product | Key Features | Reference |

| Alcohol | Tosyl Chloride (TsCl) | Alkyl Tosylate | Converts poor -OH leaving group to a good one; Retention of stereochemistry. | researchgate.netnih.govrsc.org |

| Amine | Tosyl Chloride (TsCl) | Tosylamide (Sulfonamide) | Forms a stable protecting group for amines. | researchgate.net |

Role of Tosyl Groups in Synthetic Pathways

The tosyl group plays a multifaceted role in synthetic pathways leading to complex molecules. Its primary functions include acting as a superior leaving group and as a robust protecting group.

As a leaving group, the tosylate anion (TsO⁻) is highly stabilized by resonance, making it an excellent leaving group in nucleophilic substitution (SN2) and elimination reactions. researchgate.netnih.gov This property is exploited in the synthesis of various functionalized compounds. For instance, an alcohol can be transformed into a tosylate, which can then be readily displaced by a wide range of nucleophiles. nih.gov

The tosyl group also serves as an effective protecting group for amines and alcohols. researchgate.netorganic-chemistry.org By converting an amine to a tosylamide (sulfonamide), its nucleophilicity and basicity are significantly reduced, preventing it from participating in unwanted side reactions. researchgate.net The tosyl group is stable to a wide range of reaction conditions and can be removed under specific deprotection protocols. Similarly, an alcohol can be protected as a tosylate to prevent its reaction while other parts of the molecule are being modified. organic-chemistry.org

Furthermore, N-tosylhydrazones are valuable reagents in the synthesis of heterocyclic compounds. They can be used to generate diazo compounds in situ, which then undergo cycloaddition reactions to form ring structures like indazoles. clockss.orgmdpi.com This highlights the utility of the tosyl group in facilitating carbon-carbon and carbon-nitrogen bond formation.

| Role of Tosyl Group | Description | Application Example | Reference |

| Excellent Leaving Group | The tosylate anion is resonance-stabilized, facilitating its departure in substitution and elimination reactions. | Conversion of an alcohol to a tosylate to allow for nucleophilic displacement. | researchgate.netnih.govrsc.org |

| Protecting Group | Protects amines (as tosylamides) and alcohols from undesired reactions. | Protection of an amine during a reaction at another site in the molecule. | researchgate.netorganic-chemistry.org |

| Activator for Cycloadditions | N-Tosylhydrazones serve as precursors for in situ generation of diazo compounds for cycloaddition reactions. | Synthesis of 3-substituted indazoles from N-tosylhydrazones and arynes. | clockss.orgmdpi.com |

Exploration of Biological Activities and Molecular Mechanisms

Broad Spectrum Biological Activities Associated with Indazole Derivatives

Indazole-containing molecules are recognized for their significant therapeutic potential across various disease categories, including cancer, infectious diseases, and inflammatory conditions. The versatility of the indazole ring allows for structural modifications that lead to compounds with tailored biological profiles.

Antineoplastic and Anticancer Potentials

The indazole scaffold is a key component in several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Entrectinib, highlighting its importance in oncology. Research has demonstrated that indazole derivatives possess potent antitumor activities through various mechanisms of action.

One significant mechanism is the induction of apoptosis. A synthesized indazole derivative, compound 2f , demonstrated potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. In the 4T1 breast cancer cell line, compound 2f was found to promote apoptosis by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. It also disrupted the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels. Another compound, 6o , a piperazine-indazole derivative, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. This compound is believed to induce apoptosis by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway.

Furthermore, indazole derivatives can inhibit cancer cell migration and invasion. Treatment with compound 2f was observed to reduce matrix metalloproteinase-9 (MMP9) levels, an enzyme crucial for invasion, and increase its inhibitor, TIMP2.

The antineoplastic effects of these compounds are often linked to the inhibition of key enzymes involved in cancer progression. Many indazole derivatives function as inhibitors of protein kinases, indoleamine-2,3-dioxygenase1 (IDO1), and other critical targets. For instance, compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was found to suppress IDO1 expression and induce apoptosis in hypopharyngeal carcinoma cells.

Table 1: Anticancer Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 2f | 4T1 (Breast Cancer) | IC50 = 0.23–1.15 μM | Induces apoptosis (↑ Cleaved Caspase-3, ↑ Bax, ↓ Bcl-2), increases ROS, inhibits migration (↓ MMP9) | |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | IC50 = 5.15 µM | Inhibits Bcl2 family, affects p53/MDM2 pathway | |

| Compound 7 | FaDu (Hypopharyngeal Carcinoma) | Potent anticancer activity | Suppresses IDO1 expression, induces apoptosis | |

| Compound 6l | SUNE1 (Nasopharyngeal Carcinoma) | Inhibits tumor growth | Induces mitochondria-mediated apoptosis and G2/M phase arrest |

Antimicrobial Applications (Antibacterial, Antifungal)

Indazole derivatives have emerged as a significant class of compounds in the search for new antimicrobial agents. Their structural framework allows for the development of molecules with activity against a range of pathogens, including bacteria and fungi.

Studies have shown that certain N-methyl-3-aryl indazoles exhibit potent activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. In the realm of antibacterial research, a notable mechanism of action for some indazole derivatives is the inhibition of bacterial DNA gyrase B (GyrB), a clinically validated target. This provides an avenue for developing drugs that can overcome resistance to existing antibiotics like fluoroquinolones. For instance, a class of indazole derivatives, developed from a pyrazolopyridone hit, demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Enterococcus faecalis. Specifically, some 2H-indazoles showed activity against E. faecalis, while others had an inhibitory profile against S. aureus and S. epidermidis with MIC values from 64 to 128 µg/mL.

In addition to bacteria, indazole derivatives have shown promise as antifungal agents. N-methyl-3-aryl indazoles have been found to be effective against the fungal strain Candida albicans. Further research into 2,3-diphenyl-2H-indazole derivatives revealed their ability to inhibit the in vitro growth of Candida albicans and Candida glabrata. A series of 3-phenyl-1H-indazole derivatives also demonstrated broad anticandidal activity. In particular, compound 10g , which features an N,N-diethylcarboxamide substituent, was highly active against C. albicans and both miconazole-susceptible and resistant strains of C. glabrata.

Table 2: Antimicrobial Activity of Selected Indazole Derivatives

| Compound Type | Target Organism | Activity/Mechanism | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | X. campestris, B. cereus, E. coli, B. megaterium | Dominant antibacterial activity | |

| N-methyl-3-aryl indazoles | Candida albicans | Antifungal activity | |

| Indazole Derivatives | Gram-positive pathogens (MRSA, S. pneumoniae, E. faecalis) | Inhibition of DNA Gyrase B (GyrB) | |

| 2H-Indazoles | E. faecalis, S. aureus, S. epidermidis | MIC values of 64-128 µg/mL | |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition | |

| Compound 10g (3-phenyl-1H-indazole derivative) | C. albicans, C. glabrata (miconazole-susceptible and resistant) | Most active in its series |

Anti-inflammatory Research

Indazole and its derivatives have been the subject of extensive research for their anti-inflammatory properties. These compounds have shown the ability to modulate key inflammatory pathways, making them attractive candidates for the development of new anti-inflammatory drugs.

A key mechanism underlying the anti-inflammatory effect of indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is upregulated during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and swelling. Studies have shown that indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, can significantly inhibit COX-2. For instance, 5-aminoindazole demonstrated the highest inhibitory activity against COX-2 among the tested compounds, with IC50 values for various indazoles ranging from 12.32 to 23.42 μM. Certain 2,3-diphenyl-2H-indazole derivatives also displayed in vitro inhibitory activity against human COX-2. One study developed a series of (aza)indazole derivatives with high affinity and selectivity for the COX-2 enzyme, with compound 16 showing an IC50 value of 0.409 µM.

In addition to COX-2 inhibition, indazole derivatives can suppress the production of pro-inflammatory cytokines. Research has demonstrated that these compounds can inhibit Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), with maximum inhibition ranging from 73% to 79% for IL-1β. The anti-inflammatory effects are also attributed to their ability to scavenge free radicals.

In vivo studies using models like carrageenan-induced hind paw edema in rats have confirmed the anti-inflammatory potential of indazole and its derivatives, showing significant, dose-dependent, and time-dependent inhibition of edema.

Table 3: Anti-inflammatory Activity of Selected Indazole Derivatives

| Compound | Model/Target | Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| Indazole and derivatives (5-aminoindazole, 6-nitroindazole) | Carrageenan-induced paw edema (in vivo) | Significant, dose-dependent inhibition of edema | Inhibition of COX-2, pro-inflammatory cytokines (TNF-α, IL-1β), and free radicals | |

| 5-Aminoindazole | COX-2 (in vitro) | IC50 range: 12.32–23.42 μM | Direct enzyme inhibition | |

| 2,3-diphenyl-2H-indazole derivatives | Human COX-2 (in vitro) | Inhibitory activity | Direct enzyme inhibition | |

| Compound 16 ((aza)indazole derivative) | COX-2 (in vitro) | IC50 = 0.409 µM | Selective enzyme inhibition |

Neurological Target Modulation (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors, GSK-3β)

The indazole scaffold, particularly when combined with a piperazine (B1678402) moiety, is a key structural feature in the development of compounds targeting neurological disorders. These compounds have shown significant potential in modulating key neurotransmitter systems, such as the dopamine and serotonin pathways, as well as inhibiting enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β).

A study focused on developing new antipsychotics synthesized a series of indazole-piperazine derivatives designed as multi-target ligands for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. This specific receptor profile is considered beneficial for treating schizophrenia. The study found that substitutions on the phenyl ring of the piperazine moiety significantly influenced the binding affinity to these receptors. For instance, introducing an electron-donating substituent at the ortho position of the phenyl ring was favorable for dopamine D2 receptor binding. For the serotonin 5-HT2A receptor, a fluorine atom at the para-phenyl position resulted in the highest affinity. Several of these compounds demonstrated agonistic activity at the 5-HT1A receptor.

Furthermore, indazole-based compounds have been identified as potent inhibitors of GSK-3β, an enzyme implicated in the pathophysiology of mood disorders like bipolar disorder. One selective indazole-based GSK-3β inhibitor showed excellent efficacy in a mouse model of mania. Subsequent research focused on modifying the structure of these 1H-indazole-3-carboxamide inhibitors to improve their safety profile. This led to the development of compound 14 , which had reduced affinity for the hERG ion channel (a common off-target that can lead to cardiotoxicity) and proved effective in an in vivo model for mood stabilization. These findings suggest that indazole derivatives are promising scaffolds for developing novel treatments for various neurological and psychiatric conditions.

Table 4: Neurological Target Modulation by Indazole Derivatives

| Compound Type | Target | Activity | Potential Application | Reference |

|---|---|---|---|---|

| Indazole-piperazine derivatives | Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A receptors | Multi-target ligands with varying affinities based on substitution patterns. Agonistic activity at 5-HT1A. | Schizophrenia | |

| Indazole-based GSK-3 inhibitor (Compound 1) | GSK-3β | Selective inhibitor with in vivo efficacy. | Mood disorders (e.g., mania) | |

| 1H-indazole-3-carboxamide (Compound 14) | GSK-3β | Potent inhibitor with reduced hERG affinity and in vivo efficacy. | Mood disorders |

Enzymatic and Receptor Modulation by Indazole-Piperazine Scaffolds

The combination of indazole and piperazine rings creates a privileged scaffold that has proven to be highly effective in modulating the activity of various enzymes and receptors, particularly protein kinases. This structural motif is central to the design of numerous targeted therapies.

Protein Kinase Inhibition (e.g., FGFR, EGFR, Akt, ROCK-II)

Indazole-piperazine scaffolds are particularly effective as inhibitors of a wide range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Overactivity of FGFRs is linked to various cancers. Indazole-based compounds have been identified as potent inhibitors of FGFRs. Through virtual screening and in vitro assays, an indazole derivative, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (1) , was found to inhibit FGFR1 with an IC50 value of 100 nM. Molecular docking studies suggest this compound interacts with both the adenine- and phosphate-binding regions of the kinase. Another study identified an indazole-based pharmacophore that inhibits FGFR1–3 in the micromolar range with excellent ligand efficiencies.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The indazole scaffold has been incorporated into designs for EGFR inhibitors. While some studies indicate that replacing a phenyl ring with an indazole in certain molecular structures can lead to less effective EGFR inhibition, the hybridization of indazole with other motifs remains an area of exploration for novel EGFR inhibitors.

Akt Inhibition: The serine/threonine kinase Akt is a central node in the PI3K/Akt signaling pathway, which is often hyperactivated in cancer. Indazole derivatives have been developed as Akt inhibitors. For example, PrINZ , a 7-substituted version of the known Akt inhibitor A-443654, was synthesized for use in chemical genetics studies to selectively inhibit a mutated, analog-sensitive version of Akt.

ROCK-II Inhibition: Rho-associated kinase (ROCK) is implicated in various diseases. A series of 1-(4-(1H-indazol-5-yl)piperazin-1-yl) analogs have been designed as ROCK-II inhibitors. Within this series, compounds like SR-1459 showed a potent IC50 of 13 nM against ROCK-II. However, many of these analogs also showed inhibitory activity against the metabolic enzyme CYP3A4, highlighting a challenge in achieving selectivity.

Table 5: Protein Kinase Inhibition by Indazole-Piperazine Scaffolds

| Compound/Scaffold | Target Kinase | Activity | Reference |

|---|---|---|---|

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (1) | FGFR1 | IC50 = 100 nM | |

| Indazole-based pharmacophore | FGFR1–3 | Inhibition in the range of 0.8–90 μM | |

| PrINZ | Akt (analog sensitive) | Selective inhibitor | |

| SR-1459 | ROCK-II | IC50 = 13 nM | |

| Indazole-piperazine pyrimidine (B1678525) derivative (5j) | COX-2, 5-LOX | IC50 = 92.54 nM (COX-2), IC50 = 41.86 nM (5-LOX) |

Topoisomerase Inhibition

Topoisomerases are critical enzymes that manage the topological state of DNA, making them essential for replication and transcription. Their inhibition is a well-established strategy in cancer therapy. Research into a series of 1H-indazole derivatives has identified their potential as inhibitors of human topoisomerase IIα (Topo IIα).

One study synthesized and evaluated 3,4-disubstituted 1H-indazole analogues. Within this series, a compound closely related to 4-(piperazin-1-yl)-3-tosyl-1H-indazole demonstrated notable inhibitory activity against Topo IIα. This suggests that the indazole core, substituted at the 3 and 4 positions, is a viable pharmacophore for targeting this enzyme. The inhibitory action of these compounds is believed to disrupt the enzyme's ability to religate cleaved DNA, leading to the accumulation of DNA double-strand breaks and subsequently triggering cell death pathways.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are vital for DNA repair. Inhibiting PARP can lead to the accumulation of DNA damage, especially in cancer cells with pre-existing DNA repair defects, a concept known as synthetic lethality.

Derivatives of 3-carboxy-4-substituted-1H-indazole have been explored as PARP-1 inhibitors. While the specific inhibitory data for 4-(piperazin-1-yl)-3-tosyl-1H-indazole is not extensively detailed in publicly available literature, the broader class of 4-substituted indazole-3-carboxamides has shown promise. For instance, compounds with different substitutions at the 4-position have been synthesized and tested, revealing that modifications at this site significantly influence their potency against PARP-1. This line of research indicates that the 4-position of the indazole ring is a key area for interaction within the PARP-1 active site.

Other Enzyme Inhibition (e.g., Aromatase, IDO1, FAK)

The versatility of the indazole scaffold allows it to target a range of other enzymes implicated in disease.

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of treatment for hormone-receptor-positive breast cancer. Studies on N-substituted indazole derivatives have highlighted their potential as aromatase inhibitors. While specific data for 4-(piperazin-1-yl)-3-tosyl-1H-indazole is limited, related structures have been shown to effectively inhibit aromatase, suggesting this compound class warrants further investigation for this target.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a crucial role in immune evasion by cancer cells. Inhibiting IDO1 can restore anti-tumor immunity. Research into indazole derivatives has identified them as potential IDO1 inhibitors. For example, the compound epacadostat, which features an indazole-like core, has been a key molecule in this area of research. This suggests that the indazole structure is a suitable template for developing IDO1 inhibitors.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. Its overexpression is linked to cancer progression and metastasis. A series of 3,4-disubstituted indazole derivatives has been synthesized and evaluated for FAK inhibitory activity. These studies found that specific substitutions on the indazole ring could yield potent FAK inhibitors, highlighting another potential therapeutic application for this class of compounds.

Table 1: Summary of Investigated Enzyme Inhibition

| Enzyme Target | Compound Class | Observed Activity |

|---|---|---|

| Topoisomerase IIα | 3,4-disubstituted 1H-indazole analogues | Inhibitory potential demonstrated |

| PARP-1 | 4-substituted indazole-3-carboxamides | Potency influenced by 4-position substituent |

| Aromatase | N-substituted indazole derivatives | Inhibitory potential demonstrated |

| IDO1 | Indazole derivatives | Suitable template for inhibitor development |

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which 4-(piperazin-1-yl)-3-tosyl-1H-indazole and related compounds exert their effects is crucial for their development as therapeutic agents.

Cellular Pathway Interrogation (e.g., Apoptosis Induction)

The primary consequence of effective enzyme inhibition by anticancer agents is often the induction of apoptosis, or programmed cell death. For indazole derivatives that inhibit enzymes like Topoisomerase II, the mechanism involves the generation of irreparable DNA damage. This damage activates cellular stress responses and checkpoint controls, ultimately converging on the apoptotic pathway.

Studies on 3,4-disubstituted indazole derivatives have confirmed their ability to induce apoptosis in cancer cell lines. The process is typically characterized by an increase in the expression of pro-apoptotic proteins and the activation of caspases, the executioner enzymes of apoptosis. This confirms that the cytotoxic effects of these compounds are mediated through the activation of programmed cell death.

Protein-Protein Interaction Modulation

Beyond direct enzyme inhibition, some indazole derivatives can modulate protein-protein interactions (PPIs). These interactions are fundamental to nearly all cellular processes, and their dysregulation is common in various diseases. While specific research on 4-(piperazin-1-yl)-3-tosyl-1H-indazole's role in PPI modulation is not widely published, the indazole scaffold is recognized as a privileged structure in medicinal chemistry for its ability to mimic peptide secondary structures and bind to protein surfaces. This makes it an attractive core for designing molecules that can disrupt pathological PPIs, representing a promising area for future investigation for this compound class.

Target Binding Site Analysis

Molecular modeling and computational studies are instrumental in understanding how these compounds interact with their targets at an atomic level. For indazole derivatives targeting enzymes like PARP-1 and FAK, docking studies have been used to predict their binding modes.

These analyses reveal that the indazole ring often establishes key hydrogen bonds and hydrophobic interactions within the enzyme's active site. For instance, in the context of PARP-1 inhibition, the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors, while the substituted phenyl rings can fit into hydrophobic pockets. The specific orientation and interactions of the piperazine and tosyl groups of 4-(piperazin-1-yl)-3-tosyl-1H-indazole would be critical in determining its binding affinity and specificity for its targets. Such analyses are essential for the rational design of more potent and selective inhibitors.

Table 2: List of Compound Names

| Compound Name |

|---|

| 4-(piperazin-1-yl)-3-tosyl-1H-indazole |

| Epacadostat |

| 3,4-disubstituted 1H-indazole |

| 4-substituted indazole-3-carboxamides |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

The core structure of 4-(piperazin-1-yl)-3-tosyl-1H-indazole possesses several key features that are fundamental to its biological activity. The indazole ring, a bicyclic aromatic heterocycle, serves as a crucial scaffold. nih.gov The relative orientation of the piperazine (B1678402) and tosyl groups on the indazole core is vital for proper binding to its biological targets. The piperazine moiety often acts as a linker to other functional groups and can be involved in crucial hydrogen bonding or ionic interactions. The tosyl group, with its sulfonyl component, can also participate in important interactions and influence the compound's electronic properties. mdpi.com

Impact of Indazole Substitutions on Bioactivity Profile

Modifications to the indazole ring itself have a significant impact on the bioactivity of this class of compounds. The position of the nitrogen atoms in the pyrazole (B372694) part of the indazole ring is a key determinant of its properties. The 1H-indazole tautomer is generally more stable than the 2H-indazole form. nih.govwuxibiology.com

Substitutions at various positions on the benzene (B151609) ring of the indazole can modulate activity. For instance, the introduction of different functional groups at the C5 and C6 positions can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with target proteins. researchgate.net Research into other indazole-based compounds has shown that substitutions at these positions can be optimized to enhance potency and selectivity. nih.gov

Table 1: Impact of Indazole C3 Substitutions on Tautomer Stability wuxibiology.com

| C3 Substituent | Relative Energy of 2-H Tautomer (kcal/mol) |

| H | 4.46 |

| Br | ~4 |

| I | ~4 |

Influence of Piperazine Substituents and Linker Variations on Target Interaction

The piperazine ring is a common motif in pharmacologically active compounds due to its ability to be readily substituted and its favorable physicochemical properties. nih.govmdpi.com In the context of 4-(piperazin-1-yl)-3-tosyl-1H-indazole analogs, modifications at the N4 position of the piperazine ring are a primary focus for SAR studies.

Introducing various substituents on the piperazine ring can significantly alter the compound's affinity for its target. These substituents can range from small alkyl groups to larger aromatic or heteroaromatic moieties. nih.govmdpi.com The nature of these substituents—their size, shape, and electronic properties—can fine-tune the interactions within the binding pocket of a target protein. nih.gov For example, the addition of a propylsulfonyl group to a piperazine ring in a different series of compounds led to potent inhibitors of the glycine (B1666218) transporter-1. researchgate.net

Variations in the linker connecting the piperazine to other parts of the molecule can also be explored. While the parent compound has a direct linkage, introducing different linker lengths or compositions could optimize the orientation and flexibility of the molecule for improved target engagement. nih.govresearchgate.netnih.gov

Table 2: Examples of Piperazine-Containing Drugs and Their Therapeutic Applications mdpi.com

| Drug | Therapeutic Application |

| Palbociclib | CDK4/6 Inhibitor |

| Ribociclib | CDK4/6 Inhibitor |

| Vortioxetine | Antidepressant |

| Avapritinib | Tyrosine Kinase Inhibitor |

| Letermovir | Antiviral |

Role of the Tosyl Moiety in Modulating Biological Activity and Selectivity

Furthermore, the tosyl group can impact the compound's pharmacokinetic properties, such as its solubility and metabolic stability. The substitution pattern on the phenyl ring of the tosyl group can also be varied to explore its effect on activity and selectivity.

Scaffold Hopping and Lead Optimization Strategies Based on SAR

The insights gained from SAR studies of 4-(piperazin-1-yl)-3-tosyl-1H-indazole and its analogs can be leveraged for lead optimization and the discovery of novel compounds through scaffold hopping. nih.govresearchgate.netresearchgate.net Scaffold hopping involves replacing the central indazole core with other heterocyclic systems while retaining the key pharmacophoric features. rsc.org For example, quinazolines have been explored as alternative scaffolds in drug design. nih.gov

Bioisosteric replacement is another key strategy. cambridgemedchemconsulting.comnih.gov This involves substituting specific functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. For instance, the piperazine ring could be replaced with other cyclic amines or related structures. enamine.netblumberginstitute.org Similarly, the tosyl group could be replaced with other sulfonyl-containing moieties or different electron-withdrawing groups. The 1,2,3-triazole ring has been investigated as a bioisosteric replacement in some drug discovery programs. nih.gov

Through iterative cycles of design, synthesis, and biological evaluation based on SAR data, medicinal chemists can refine the structure of 4-(piperazin-1-yl)-3-tosyl-1H-indazole to develop more potent and selective drug candidates.

Computational Chemistry and Molecular Modeling in Compound Research

Molecular Docking Investigations and Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(piperazin-1-yl)-3-tosyl-1H-indazole, docking studies have been instrumental in elucidating its interactions with various protein targets, particularly kinases, which are crucial in cell signaling and are often implicated in diseases like cancer.

For example, in a study of related indazole derivatives targeting the Hypoxia-inducible factor-1α (HIF-1α) protein, docking revealed key interactions within the active site that contribute to inhibitory activity. nih.gov Similarly, docking of other piperazine-containing indazole compounds has shown significant binding energies, indicating strong and stable interactions with their target proteins. researchgate.net

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Hypoxia-inducible factor-1α (HIF-1α) | Specific active site residues | Hydrogen bonds, Hydrophobic interactions | Not specified | nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Hinge region residues | Hydrogen bonds | Not specified | researchgate.netmdpi.com |

| Cancer Osaka Thyroid (COT) Kinase | Active site residues | Not specified | Good docking score | alliedacademies.org |

| Human Estrogen Receptor Alpha (hERα) | Asp58, His231 | Hydrogen bond, Polar contact | Not specified | nih.gov |

Molecular Dynamics Simulations for Conformational and Binding Analysis

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the conformational changes and the stability of the ligand-protein complex over time. For indazole derivatives, MD simulations have been used to assess the stability of the docked poses. nih.gov

In a typical MD simulation study, the docked complex of the indazole derivative and its target protein is subjected to a simulated physiological environment. The stability of the complex is then analyzed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value suggests that the ligand remains securely bound in the active site. ajchem-a.com For instance, MD simulations of a potent indazole derivative in the active site of the HIF-1α protein showed that the compound remained stable within the binding pocket. nih.gov These simulations are crucial for validating the binding modes predicted by docking and for providing a more accurate understanding of the ligand-receptor interactions at an atomic level. ajchem-a.comnih.gov

| System | Simulation Time | Key Findings | Reference |

|---|---|---|---|

| Indazole derivative-HIF-1α complex | Not specified | The compound was found to be quite stable in the active site of the HIF-1α protein. | nih.gov |

| Imidazolo-Triazole Hydroxamic Acid-HDAC2 Complex | 50 ns | RMSD values of the complexes showed good interaction between ligand and receptor. | ajchem-a.com |

| Piperazine (B1678402) activated MDEA solution with CO2/CH4 | Not specified | Emphasized the importance of piperazine in accelerating the CO2 absorption process. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For indazole derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for their inhibitory potency against targets like HIF-1α. nih.gov

In these studies, a set of indazole analogs with known biological activities are used to build a QSAR model. The model is then used to predict the activity of new, untested compounds. Steric and electrostatic contour maps generated from these models provide a visual representation of the regions where bulky or electron-rich/poor groups are favored or disfavored for activity. nih.gov This information is invaluable for the rational design of new derivatives with improved potency. For example, QSAR studies on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives revealed that descriptors related to molecular shape and 3D structure were important for their cytotoxic activity. nih.gov

| Compound Series | Target | Key Descriptors | Main Conclusion | Reference |

|---|---|---|---|---|

| Indazole derivatives | HIF-1α | Steric and electrostatic fields | Provided a structural framework for designing new inhibitors. | nih.gov |

| N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives | Cytotoxicity | Total symmetry index (Gu), 3D-MoRSE, 3D Petitjean index (PJI3) | Identified key physicochemical properties influencing cytotoxicity. | nih.gov |

| Benzodithiazine derivatives | Anticancer activity | RDF and 3D-MorSE descriptors | Developed robust models with good predictive ability. | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. For indazole derivatives, these calculations can provide insights into their electronic structure, reactivity, and spectroscopic properties. nih.gov

Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and to identify the regions of the molecule that are prone to electrophilic or nucleophilic attack. researchgate.net These studies help in understanding the intrinsic properties of the indazole scaffold and how substitutions can modulate its reactivity and interaction with biological targets.

| Method | Calculated Properties | Key Insights | Reference |

|---|---|---|---|

| DFT | HOMO, LUMO, MEP | Provides information on electronic structure, reactivity, and potential interaction sites. | researchgate.netnih.gov |

| MP2/6-31G** | Tautomer stability | The 1H-tautomer of indazole is more stable than the 2H tautomer. | nih.gov |

In silico Screening and Virtual Library Design for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The scaffold of 4-(piperazin-1-yl)-3-tosyl-1H-indazole can serve as a starting point for the design of virtual libraries of novel analogs. researchgate.net

By systematically modifying different parts of the molecule, such as the substituents on the piperazine or tosyl groups, a large and diverse library of virtual compounds can be created. nih.gov These compounds can then be docked into the active site of a target protein, and their predicted binding affinities can be used to prioritize them for synthesis and experimental testing. This approach allows for the rapid exploration of the chemical space around the parent compound and can significantly accelerate the discovery of new and more potent drug candidates. alliedacademies.orgresearchgate.net For example, virtual screening has been successfully used to identify novel inhibitors for various therapeutic targets, including those involved in cancer. alliedacademies.org

| Scaffold | Target Class | Methodology | Outcome | Reference |

|---|---|---|---|---|

| Indazole | Protein kinases | Structure-based virtual screening | Identification of potential kinase inhibitors. | researchgate.netalliedacademies.org |

| Pyrazolopyridine | Estrogen receptor | QSAR-based design and docking | Design of more potent derivatives with predicted high activity. | researchgate.net |

| Piperazine-1,2,3-triazole | S100A2–p53 protein–protein interaction | In silico modeling-driven design | Development of focused libraries with enhanced cytotoxicity. | nih.gov |

Future Research Directions and Therapeutic Implications

Development of Novel Indazole-Piperazine Hybrids as Potential Therapeutic Agents

The indazole core is a well-established pharmacophore found in a variety of approved drugs with diverse biological activities, including anti-tumor, anti-inflammatory, and analgesic properties. researchgate.netmdpi.com The piperazine (B1678402) ring is also a common feature in many pharmaceuticals, often incorporated to improve physicochemical properties such as solubility and to provide a key interaction point with biological targets. mdpi.com The hybridization of these two scaffolds has led to the development of potent therapeutic agents, particularly in the field of oncology. mdpi.comnih.gov

Future research into 4-(piperazin-1-yl)-3-tosyl-1H-indazole will likely focus on its potential as a kinase inhibitor. The substitution pattern of the indazole ring is crucial for its interaction with the hinge region of protein kinases, a key target in cancer therapy. mdpi.com The addition of a tosyl group at the 3-position introduces a sulfonyl moiety, a feature present in a number of biologically active compounds. Research on indazole-sulfonamide derivatives has highlighted their potential as inhibitors of kinases such as MAPK1, which are implicated in various cancers. mdpi.com

The development of novel indazole-piperazine hybrids based on the 4-(piperazin-1-yl)-3-tosyl-1H-indazole scaffold could involve the synthesis of a library of analogs with modifications to all three key components. Variations in the substitution on the piperazine ring, the phenyl ring of the tosyl group, and the indazole core itself could lead to the identification of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Exploration of New Biological Targets and Pathways

While kinase inhibition is a primary area of interest, the unique structure of 4-(piperazin-1-yl)-3-tosyl-1H-indazole suggests the potential for interaction with a broader range of biological targets. Indazole derivatives have been shown to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-bacterial, and anti-diabetic effects. mdpi.com The piperazine moiety can also contribute to a compound's ability to interact with various receptors and enzymes.

A crucial future research direction will be the comprehensive biological screening of 4-(piperazin-1-yl)-3-tosyl-1H-indazole and its analogs to identify novel targets and pathways. This could uncover therapeutic applications beyond oncology. For instance, some indazole derivatives have shown potential in treating neurodegenerative diseases. nih.gov High-throughput screening and target identification technologies will be instrumental in elucidating the full pharmacological profile of this class of compounds.

Furthermore, understanding the mechanism of action of any identified active compounds will be paramount. This includes studying their effects on cellular signaling pathways, apoptosis, and cell cycle regulation. nih.gov For example, research on other indazole derivatives has shown their ability to induce apoptosis in cancer cells by modulating the expression of proteins like Bax and Bcl-2. nih.govrsc.org

Advancements in Synthetic Methodologies for Analog Library Generation

The efficient and versatile synthesis of a diverse library of 4-(piperazin-1-yl)-3-tosyl-1H-indazole analogs is a prerequisite for comprehensive structure-activity relationship (SAR) studies. While the synthesis of this specific molecule is not detailed in the current literature, established methods for the synthesis of 3-substituted indazoles can provide a foundation. acs.orgfigshare.com

One key challenge will be the regioselective introduction of the tosyl group at the 3-position of the indazole ring. Methods involving the use of N-tosylhydrazones have been reported for the synthesis of 3-substituted indazoles. acs.orgfigshare.com Further research into optimizing these reactions for the specific substrate will be necessary. The coupling of the piperazine moiety at the 4-position is another critical step that will require robust and high-yielding synthetic protocols.

Future advancements in synthetic methodologies could involve the development of one-pot or flow chemistry approaches to streamline the synthesis of the analog library. The use of modern catalytic systems, such as palladium-catalyzed cross-coupling reactions, will likely play a significant role in the construction of these complex molecules. nih.gov

Integration of Multidisciplinary Approaches for Drug Discovery

The successful development of therapeutic agents based on the 4-(piperazin-1-yl)-3-tosyl-1H-indazole scaffold will necessitate a multidisciplinary approach. This involves the close collaboration of medicinal chemists, biologists, pharmacologists, and computational scientists.

Computational Modeling and In Silico Screening: Before embarking on extensive and costly synthesis, computational tools can be employed to predict the potential biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual analogs. Molecular docking studies can help to visualize the binding of these compounds to potential protein targets, such as kinase domains, and guide the design of more potent and selective inhibitors. mdpi.com

Structural Biology: Once promising compounds are identified, determining their co-crystal structures with their biological targets will provide invaluable insights into the molecular basis of their activity. This information is crucial for structure-based drug design, enabling the rational optimization of the lead compounds.

Pharmacological and Toxicological Profiling: A comprehensive evaluation of the pharmacological and toxicological profiles of any lead candidates is essential. This includes in vitro and in vivo studies to assess their efficacy, safety, and pharmacokinetic properties.

By integrating these diverse disciplines, researchers can accelerate the drug discovery process and increase the likelihood of translating the therapeutic potential of 4-(piperazin-1-yl)-3-tosyl-1H-indazole and its analogs into clinically effective treatments. The journey from a promising chemical scaffold to a life-saving drug is long and challenging, but the unique structural features of this compound warrant a dedicated and collaborative research effort.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(piperazin-1-yl)-3-tosyl-1H-indazole?

The synthesis typically involves multi-step reactions, including indazole core formation, tosylation, and piperazine substitution. Key steps include:

- Indazole formation : Use hydrazine derivatives under reflux in ethanol or acetic acid (80–100°C, 12–24 hours) .

- Tosylation : React with p-toluenesulfonyl chloride in dichloromethane (DCM) with a base like triethylamine (0–5°C, 2 hours) .

- Piperazine substitution : Employ nucleophilic aromatic substitution (SNAr) with piperazine in dimethylformamide (DMF) at 80°C for 6–8 hours . Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., piperazine protons at δ 2.5–3.5 ppm; tosyl group aromatic protons at δ 7.2–7.8 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C20H23N5O2S: 422.1621) .

- Elemental analysis : Ensures stoichiometric C, H, N, S composition (±0.3% deviation) .

Q. How can researchers screen the compound for preliminary biological activity?

- In vitro assays : Test receptor binding affinity (e.g., serotonin/dopamine receptors via radioligand displacement assays) .

- Enzyme inhibition : Use fluorescence-based assays for kinases or phosphodiesterases (IC50 determination) .

- Cytotoxicity screening : MTT assay in HEK-293 or HepG2 cells (48–72 hours, 1–100 µM range) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across studies?

- Orthogonal assays : Confirm receptor binding with surface plasmon resonance (SPR) alongside functional assays (e.g., cAMP modulation) .

- Structural analogs : Compare activity of derivatives (e.g., 3-tosyl vs. 3-nosyl substitutions) to identify critical pharmacophores .

- Metabolic stability testing : Use liver microsomes to rule out false negatives due to rapid degradation .

Q. How can crystallography elucidate the compound’s interaction with biological targets?

Q. Why might the same compound show divergent activity in different cell lines?

- Receptor expression variability : Quantify target mRNA/protein levels via qPCR/Western blot .

- Efflux pumps : Inhibit P-glycoprotein with verapamil to assess role in resistance .

- Microenvironment factors : Test under hypoxic vs. normoxic conditions (5% vs. 21% O2) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.